![molecular formula C9H15NO3 B6230583 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid CAS No. 1500231-15-1](/img/no-structure.png)

2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

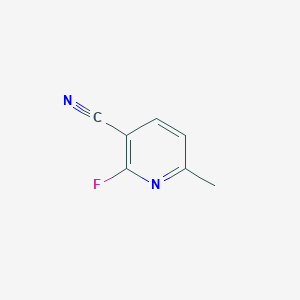

“2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an oxetane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The oxetane ring, on the other hand, contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reagents used . For instance, the compound can be used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves the reaction of pyrrolidine with oxetan-3-one followed by hydrolysis of the resulting product to yield the final compound.", "Starting Materials": [ "Pyrrolidine", "Oxetan-3-one", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with oxetan-3-one in the presence of hydrochloric acid to yield 3-(pyrrolidin-1-yl)oxetan-3-one.", "Step 2: The resulting product from step 1 is then hydrolyzed using sodium hydroxide to yield 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid.", "Step 3: The final product is extracted using ethyl acetate and purified using sodium chloride and water." ] } | |

CAS RN |

1500231-15-1 |

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.